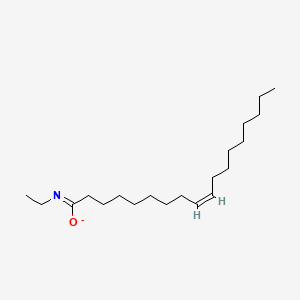

Oleoyl ethyl amide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H38NO- |

|---|---|

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

(Z)-N-ethyloctadec-9-enimidate |

InChI |

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1/b12-11- |

InChI-Schlüssel |

JZJYYCFYGXPUMF-QXMHVHEDSA-M |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=NCC)[O-] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=NCC)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oleoyl Ethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl ethyl amide (OEA) is an endogenous acylethanolamide that plays a significant role in the regulation of appetite, energy homeostasis, and lipid metabolism. Structurally similar to the endocannabinoid anandamide, OEA's mechanism of action is distinct, primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and G protein-coupled receptor 119 (GPR119). It also functions as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of several fatty acid amides. This guide provides a comprehensive overview of the molecular mechanisms of OEA, detailing its signaling pathways, molecular targets, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development.

Core Signaling Pathways of this compound

OEA exerts its physiological effects through multiple, interconnected signaling pathways. The primary pathways involve the activation of the nuclear receptor PPAR-α and the G protein-coupled receptor GPR119. Additionally, OEA's inhibition of FAAH contributes to its overall effects by increasing the levels of other bioactive fatty acid amides.

PPAR-α Signaling Pathway

OEA is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and energy homeostasis.[1][2][3][4] Activation of PPAR-α by OEA in the small intestine is a key mechanism for its satiety-inducing effects.[5] This interaction stimulates the expression of genes involved in fatty acid uptake and oxidation, while also influencing neuronal signaling related to feeding behavior. The anorexic effects of OEA are largely dependent on PPAR-α activation, as these effects are absent in PPAR-α deficient mice.

References

- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]

- 5. The lipid messenger OEA links dietary fat intake to satiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Oleoyl Ethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl ethyl amide (OEA), also known as oleoylethanolamide, is an endogenous fatty acid amide that has garnered significant attention in the scientific community for its diverse biological activities. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but instead exerts its effects primarily through two key mechanisms: the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH) and the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This technical guide provides a comprehensive overview of the biological activity of OEA, with a focus on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanisms of Action

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of several endogenous fatty acid amides, including anandamide. OEA has been identified as a potent inhibitor of FAAH.[1] By inhibiting FAAH, OEA indirectly modulates the endocannabinoid system by increasing the levels of endogenous cannabinoids, which can then act on their respective receptors. This mechanism contributes to some of the analgesic and anxiolytic effects observed with OEA administration.

Agonism of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)

OEA is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[2] Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipolysis.[3] The activation of PPAR-α is central to OEA's effects on satiety, body weight regulation, and lipid metabolism.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Inhibitory and Agonist Activity of this compound

| Parameter | Target | Species | Value | Reference |

| IC50 | FAAH | Rat Brain Homogenate | 5.25 nM | [5] |

| Ki | FAAH | Not Specified | 0.8 µM (for a related derivative) |

Table 2: In Vivo Effects of this compound

| Effect | Animal Model | Dose | Route of Administration | Observed Outcome | Reference |

| Reduced Food Intake | Free-feeding Rats | 5-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of food intake | |

| Reduced Food Intake | Mice on a Low Oleic Acid Diet | 5 mg/mouse | Oral gavage | Significant reduction in food intake | |

| Reduced Body Weight Gain | Diet-Induced Obese Mice | Not Specified | Dietary Supplement | Reduction in weight gain | |

| Altered Urodynamic Parameters | Female Rats | 0.3 mg/kg daily for 2 weeks | Subcutaneous (s.c.) | Increased micturition intervals and volumes, increased bladder capacity | |

| Increased Bladder Contractions | Female Rats | 10-0.1 µM (in vitro) | Organ Bath | Larger contractions to carbachol |

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound on FAAH.

Materials:

-

Recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

This compound (test compound)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

Solvent for compounds (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer.

-

In the wells of the 96-well plate, add the assay buffer, the test compound or vehicle control, and the FAAH enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding the FAAH substrate to each well.

-

Immediately measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Read the plate kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

PPAR-α Transactivation Assay

This protocol outlines a cell-based reporter gene assay to measure the activation of PPAR-α by this compound.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2)

-

Expression plasmid for human or rodent PPAR-α

-

Reporter plasmid containing a luciferase gene under the control of a PPRE promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (test compound)

-

Known PPAR-α agonist (positive control, e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or the positive control for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration.

-

Calculate the EC50 value for PPAR-α activation.

In Vivo Food Intake Measurement in Mice

This protocol describes a method to assess the effect of this compound on food consumption in mice.

Materials:

-

C57BL/6 mice

-

Standard chow or specialized diet (e.g., low oleic acid diet)

-

This compound solution for administration

-

Vehicle control solution

-

Metabolic cages with food intake monitoring systems

-

Animal balance

Procedure:

-

Acclimatize the mice to individual housing in metabolic cages for several days.

-

Record baseline food intake for 24-48 hours.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

-

Measure the body weight of the animals before and after the treatment period.

-

Analyze the data to determine the effect of OEA on total food intake and meal patterns.

Urodynamic Measurements in Rats

This protocol provides a method for evaluating the effects of this compound on bladder function in rats.

Materials:

-

Female Sprague-Dawley rats

-

This compound solution for administration

-

Vehicle control solution

-

Anesthesia (e.g., urethane for terminal procedures, or isoflurane for recovery studies)

-

Bladder catheter

-

Pressure transducer and data acquisition system

-

Infusion pump

-

Metabolic cage for conscious cystometry

Procedure:

-

Anesthetize the rat and implant a catheter into the bladder dome.

-

For conscious urodynamics, allow the animal to recover from surgery before placing it in a metabolic cage.

-

Connect the bladder catheter to a pressure transducer and an infusion pump.

-

Administer this compound or vehicle control.

-

Infuse saline into the bladder at a constant rate to elicit voiding contractions.

-

Record intravesical pressure continuously to measure urodynamic parameters such as micturition interval, micturition volume, bladder capacity, and threshold pressure.

-

Analyze the cystometrograms to assess changes in bladder function.

Signaling Pathways and Experimental Workflows

FAAH Inhibition and Endocannabinoid Signaling

Inhibition of FAAH by this compound leads to an accumulation of endogenous FAAH substrates, such as anandamide. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various downstream effects.

FAAH Inhibition Signaling Pathway by OEA.

PPAR-α Activation and Regulation of Lipid Metabolism

This compound directly binds to and activates PPAR-α, leading to the transcription of genes involved in lipid metabolism and a subsequent reduction in food intake and body weight.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Oleoyl Ethyl Amide as a FAAH Inhibitor

This compound (OEA), also known as N-Ethyloleamide, is an endogenous fatty acid amide that has garnered significant attention as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids, including the endocannabinoid anandamide (AEA).[4][5] By inhibiting FAAH, OEA elevates the endogenous levels of these signaling lipids, thereby potentiating their effects and offering therapeutic potential for a range of conditions, including pain, anxiety, and bladder overactivity. This technical guide provides a comprehensive overview of OEA's mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

FAAH is an integral membrane-bound serine hydrolase that terminates the signaling of fatty acid amides (FAAs) by hydrolyzing them into their corresponding fatty acids and amines. The most well-characterized substrate for FAAH is anandamide (AEA), an endogenous ligand for cannabinoid receptors CB1 and CB2. The inhibition of FAAH by OEA leads to an accumulation of AEA and other FAAs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). This enhancement of endogenous FAA levels, often referred to as enhancing the "endocannabinoid tone," allows for a more localized and physiological modulation of receptor activity compared to the systemic administration of exogenous cannabinoid agonists. This targeted action is believed to be responsible for the analgesic, anxiolytic, and anti-inflammatory effects observed with FAAH inhibitors, often without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

| Parameter | Value | Source | Notes |

| IC50 | 5.25 nM | Rat Brain Homogenates | Demonstrates potent inhibition of FAAH. |

| Receptor Binding | No affinity | CB1 and CB2 Receptors | Highlights the selectivity of OEA. |

| Enzyme Inhibition | No inhibition | Acidic PEAase | Further supports the selective nature of OEA. |

Table 1: In-vitro Inhibitory Activity and Selectivity of this compound.

| Animal Model | Administration | Effect | Reference |

| Sprague-Dawley Rats | Subcutaneous injections of OEtA (0.3 mg/kg) for 2 weeks | Increased micturition intervals and volumes, bladder capacity, threshold pressure, and flow pressure. Reduced bladder overactivity induced by intravesical PGE2. | , |

Table 2: In-vivo Effects of this compound Administration.

Experimental Protocols

I. Fluorometric FAAH Activity Assay

This protocol outlines a common method for measuring FAAH activity and the inhibitory potential of compounds like OEA. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to a highly fluorescent product.

A. Materials

-

96-well white, flat-bottom microplate

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

FAAH enzyme source (e.g., rat brain homogenates, cell lysates expressing FAAH)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm

B. Procedure

-

Enzyme Preparation: Prepare cell or tissue homogenates containing FAAH. For tissue, homogenize in ice-cold FAAH Assay Buffer. For cells, scrape and homogenize in the assay buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.

-

Assay Setup:

-

Sample Wells: Add the FAAH enzyme preparation to the wells.

-

Inhibitor Wells: Add the FAAH enzyme preparation and various concentrations of this compound.

-

Vehicle Control Wells: Add the FAAH enzyme preparation and the solvent used for the inhibitor.

-

Blank (No Enzyme) Wells: Add FAAH Assay Buffer instead of the enzyme preparation.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

-

Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per minute) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

The inhibitory effect of OEA is calculated as the percentage reduction in FAAH activity compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

II. General Protocol for Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

A. Materials

-

Oleoyl chloride

-

Ethanolamine

-

Triethylamine

-

Dichloromethane (or other suitable aprotic solvent)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

B. Procedure

-

Dissolve oleoyl chloride in dichloromethane in a reaction flask.

-

In a separate container, prepare a solution of ethanolamine and triethylamine (as a base to neutralize the HCl byproduct) in dichloromethane.

-

Slowly add the ethanolamine solution dropwise to the oleoyl chloride solution with constant stirring at a controlled temperature (e.g., 0°C to room temperature).

-

Allow the reaction to proceed for a set time until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, wash the reaction mixture with water and brine to remove unreacted starting materials and salts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

Caption: FAAH Signaling Pathway and Inhibition by OEA.

Caption: Workflow for Fluorometric FAAH Inhibition Assay.

Caption: Selectivity Profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. 美国GlpBio - this compound | FAAH inhibitor with potential analgesic and anxiolytic activity | Cas# 85075-82-7 [glpbio.cn]

- 4. benchchem.com [benchchem.com]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Synthesis of N-Acyl Amides: The Case of Oleoylethanolamide and Its Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules with profound effects on physiological processes, including appetite regulation, inflammation, and pain. Among these, N-oleoylethanolamide (OEA) has been extensively studied for its role as a potent satiety factor. This technical guide provides an in-depth exploration of the well-established in vivo biosynthetic and degradative pathways of OEA. While the endogenous synthesis of its close analog, Oleoyl ethyl amide (N-Ethyloleamide), is not well-documented, we discuss hypothetical enzymatic routes for its formation. This document summarizes key quantitative data, details relevant experimental protocols for pathway analysis, and provides visual diagrams of the biochemical routes to serve as a comprehensive resource for researchers in lipid biochemistry and pharmacology.

Introduction to Oleoyl-Acyl Amides

N-oleoylethanolamide (OEA) is a naturally occurring mono-unsaturated ethanolamide of oleic acid.[1] It is produced in the small intestine in response to fat intake and acts as a local satiety signal by activating the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2][3] Unlike the structurally similar endocannabinoid anandamide, OEA's effects are independent of the cannabinoid pathway.[4] Its ability to reduce food intake and body weight gain has made its metabolic pathways a key target for the development of anti-obesity therapeutics.

Structurally similar is this compound (also known as N-Ethyloleamide), a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary degrading enzyme for OEA.[5] However, unlike OEA, this compound is not recognized as a common, naturally occurring metabolite, and its in vivo synthesis pathway remains uncharacterized. This guide will focus on the established pathways of OEA while exploring potential routes for its ethylated analog.

The Canonical Biosynthesis Pathway of Oleoylethanolamide (OEA)

The primary in vivo synthesis of OEA is a two-step enzymatic process initiated from membrane phospholipids.

Step 1: Formation of N-Oleoyl-phosphatidylethanolamine (NOPE) The pathway begins with the transfer of an oleoyl group from a donor phospholipid, typically from the sn-1 position of phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (PE). This N-acylation reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) activity, forming the intermediate N-Oleoyl-phosphatidylethanolamine (NOPE).

Step 2: Hydrolysis of NOPE to OEA The NOPE intermediate is then hydrolyzed by a specific phosphodiesterase, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme cleaves the phosphodiester bond of NOPE, releasing OEA and phosphatidic acid (PA) as the final products.

Alternative (NAPE-PLD-Independent) OEA Synthesis Pathways

Studies in NAPE-PLD knockout mice have revealed that OEA synthesis is not completely abolished, indicating the existence of alternative, NAPE-PLD-independent pathways. These multi-step routes also start from NOPE and involve a series of phospholipases and hydrolases. One prominent alternative pathway involves the sequential action of Phospholipase C (PLC) and a tyrosyl-tRNA synthetase-like protein (Tyr-RS) or an α/β-hydrolase.

Degradation of OEA

The biological activity of OEA is terminated by enzymatic hydrolysis. Two key enzymes are responsible for its degradation:

-

Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that is considered the primary enzyme for the degradation of OEA and other fatty acid amides.

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal cysteine hydrolase that also contributes to OEA breakdown.

Both enzymes hydrolyze OEA into oleic acid and ethanolamine, terminating its signaling function.

Hypothetical Biosynthesis of this compound

As the endogenous synthesis of this compound has not been established, its formation in vivo remains speculative. Potential pathways could be analogous to other known biotransformations:

-

Direct Amidation: An uncharacterized enzyme could catalyze the direct condensation of an activated oleoyl group (e.g., Oleoyl-CoA) with ethylamine. Ethylamine is a known endogenous metabolite.

-

Transamidation from Oleoylethanolamide: A hypothetical transamidase could replace the hydroxyl group of OEA's ethanolamine moiety with a hydrogen, though this is biochemically less common.

-

Action of Fatty Acid Ethyl Ester Synthase (FAES): While FAES enzymes typically form esters from fatty acids and ethanol, it is conceivable that under specific conditions, a related enzyme could utilize ethylamine as a substrate instead of ethanol, although this has not been demonstrated.

Further research is required to determine if this compound is synthesized in vivo and to identify the enzymes involved.

Quantitative Data Summary

The following tables summarize key quantitative data related to OEA metabolism. These values can vary based on species, tissue, and experimental conditions.

Table 1: Endogenous Levels of OEA in Rodent Tissues

| Tissue | Species | Concentration (pmol/g or pmol/mg protein) | Reference Context |

|---|---|---|---|

| Jejunum | Rat | ~100-120 pmol/g | Levels increase upon feeding. |

| Brain | Mouse | ~10-15 pmol/g | Levels are significantly lower than in the gut. |

| Liver | Mouse | ~20-30 pmol/g | Involved in regulating lipid metabolism. |

Table 2: Kinetic Parameters of Key OEA-Metabolizing Enzymes

| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Organism/Source |

|---|---|---|---|---|

| FAAH | Anandamide | 5-15 | 2-5 | Rat Brain Membranes |

| NAPE-PLD | N-Arachidonoyl-PE | 10-20 | ~0.5-1.0 | Rat Heart Membranes |

| NAAA | Palmitoylethanolamide | 3-8 | ~1-3 | Rat Macrophages |

(Note: Kinetic data for OEA as a substrate can be variable. Anandamide and other NAEs are often used as reference substrates.)

Experimental Protocols

Protocol 1: Quantification of OEA in Tissues by LC-MS/MS

This protocol outlines a standard method for the sensitive and specific quantification of OEA from biological samples.

Workflow Diagram

Methodology:

-

Sample Preparation: Homogenize ~50-100 mg of frozen tissue in a suitable solvent (e.g., methanol or acetonitrile) containing a known quantity of a deuterated internal standard (e.g., OEA-d4).

-

Lipid Extraction: Perform a liquid-liquid extraction by adding chloroform and water (Folch method) or use solid-phase extraction (SPE) with C18 cartridges to isolate the lipid fraction. Centrifuge to separate phases and collect the organic layer.

-

Concentration: Evaporate the organic solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).

-

LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

-

MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transition for OEA (e.g., m/z 326.3 → 62.1) and its internal standard in Multiple Reaction Monitoring (MRM) mode for high specificity.

-

Quantification: Construct a standard curve using known concentrations of OEA. Calculate the concentration of OEA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Protocol 2: NAPE-PLD Activity Assay

This assay measures the rate of OEA formation from a synthetic NAPE substrate.

-

Enzyme Source Preparation: Isolate membrane fractions from tissue homogenates by ultracentrifugation, as NAPE-PLD is a membrane-associated enzyme. Resuspend the membrane pellet in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

-

Assay Reaction: In a microcentrifuge tube, combine the membrane protein preparation with an assay buffer containing a known concentration of a labeled substrate (e.g., N-[¹⁴C]oleoyl-phosphatidylethanolamine) and required cofactors (e.g., Ca²⁺).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Termination & Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Product Separation: Separate the product ([¹⁴C]OEA) from the unreacted substrate ([¹⁴C]NOPE) using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., chloroform/methanol/water).

-

Quantification: Scrape the silica corresponding to the OEA band (identified using an authentic OEA standard) and quantify the radioactivity using a liquid scintillation counter. Express activity as pmol of OEA formed per minute per mg of protein.

Conclusion

The in vivo synthesis of Oleoylethanolamide is a tightly regulated, two-step process that is central to the control of feeding behavior and energy homeostasis. The canonical NAPE-PLD-dependent pathway is the primary route, with alternative pathways providing metabolic flexibility. The degradation of OEA by FAAH and NAAA ensures the timely termination of its signaling. In contrast, the existence of an in vivo biosynthetic pathway for this compound is not supported by current evidence, and its presence in biological systems may be of exogenous origin. Understanding these synthetic and degradative pathways is paramount for the rational design of therapeutic agents targeting obesity and related metabolic disorders.

References

- 1. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Oleoyl Ethyl Amide (CAS Number: 85075-82-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl Ethyl Amide (OEtA), registered under CAS number 85075-82-7, is a synthetic analog of the endogenous fatty acid amide, oleoylethanolamide. It has garnered significant interest within the scientific community as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids. By preventing the breakdown of endogenous cannabinoids such as anandamide (AEA), OEtA effectively enhances endocannabinoid signaling. This targeted mode of action has demonstrated potential therapeutic benefits in preclinical models, including analgesic, anxiolytic, and anti-inflammatory effects, as well as the amelioration of bladder overactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of OEtA, its mechanism of action, detailed experimental protocols for its synthesis and biological evaluation, and a summary of key research findings.

Chemical and Physical Properties

This compound, also known as N-Ethyloleamide, is a lipophilic molecule with the chemical formula C20H39NO.[1] Its properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 85075-82-7 | [1] |

| Molecular Formula | C20H39NO | [1] |

| Molecular Weight | 309.53 g/mol | [2][3] |

| Synonyms | OEtA, N-Ethyloleamide | |

| Appearance | White to light yellow solid | |

| Purity (HPLC) | ≥98% | |

| Solubility | - In Ethanol: ≤50 mg/mL- In DMSO: 50 mg/mL- In Dimethylformamide (DMF): 50 mg/mL | |

| Storage | Store at -20°C. Solutions should be used promptly and are not recommended for long-term storage. |

Mechanism of Action: FAAH Inhibition

The primary pharmacological action of this compound is the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of several fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, OEtA prevents the hydrolysis of AEA into arachidonic acid and ethanolamine, thereby increasing the synaptic levels and duration of action of AEA. This enhancement of endogenous cannabinoid signaling through CB1 and CB2 receptors is believed to mediate the observed physiological effects of OEtA. Notably, OEtA does not exhibit significant binding affinity for cannabinoid receptors CB1 or CB2 directly.

The inhibitory potency of OEtA against FAAH has been quantified in rat brain homogenates, demonstrating a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Parameter | Value | Source |

| IC50 (FAAH, rat brain homogenates) | 5.25 nM |

The signaling pathway initiated by OEtA's inhibition of FAAH is depicted in the following diagram:

References

Oleoyl Ethyl Amide in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl ethyl amide (OEA) is an endogenous fatty acid amide that has garnered significant attention in neuroscience research for its diverse physiological roles. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1] This technical guide provides a comprehensive overview of OEA's mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development.

Core Quantitative Data

The following tables summarize the key quantitative data related to the bioactivity of this compound.

| Parameter | Value | Target | Species/System | Reference |

| IC₅₀ | 5.25 nM | FAAH Inhibition | Rat brain homogenates | [2][3] |

| Kᵈ | 37.4 ± 0.1 nM | PPAR-α Binding | Mouse | [1] |

| Kᵈ | 43.3 ± 1.6 nM | PPAR-α Binding | Human | [1] |

| EC₅₀ | ~2 µM | TRPV1 Activation (PKC-stimulated) | Xenopus oocytes | |

| Effective Dose (oral) | 10 mg/kg | Appetite Suppression | Rats | |

| Effective Dose (i.p.) | 1-20 mg/kg | Appetite Suppression | Rats | |

| Effective Dose (s.c.) | 0.3 mg/kg | Bladder Overactivity Reduction | Rats |

Signaling Pathways and Mechanisms of Action

OEA's biological effects are mediated through several key signaling pathways. The primary and most well-characterized pathway involves the activation of the nuclear receptor PPAR-α. Additionally, OEA interacts with other targets, including the transient receptor potential vanilloid type 1 (TRPV1) channel and is degraded by the enzyme fatty acid amide hydrolase (FAAH).

PPAR-α Signaling Pathway

OEA binds to and activates PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, energy homeostasis, and inflammation.

FAAH-Mediated Degradation

The biological activity of OEA is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH). FAAH breaks down OEA into oleic acid and ethanolamine. Inhibition of FAAH leads to an increase in endogenous OEA levels, thereby prolonging its signaling effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in OEA research.

PPAR-α Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the PPAR-α receptor using a radiolabeled ligand.

Materials:

-

Purified human or mouse PPAR-α ligand-binding domain (LBD)

-

Radiolabeled PPAR-α agonist (e.g., [³H]GW7647)

-

Test compound (OEA or other potential ligands)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

-

Scintillation vials and scintillation cocktail

-

Filter plates (e.g., 96-well glass fiber filters)

-

Vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound and the reference compound.

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add the serially diluted test compound or reference compound to the respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

-

Add the purified PPAR-α LBD to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radiolabeled ligand and Kᵈ is its dissociation constant.

In Vivo Feeding Behavior Study

This protocol outlines a method to assess the effect of OEA on food intake and meal patterns in rodents.

Materials:

-

Adult male rats or mice

-

Standard rodent chow and water

-

Metabolic cages with automated food intake monitoring systems

-

This compound (OEA)

-

Vehicle solution (e.g., saline with 5% Tween 80)

-

Animal scale

Procedure:

-

Individually house the animals in the metabolic cages and allow them to acclimate for at least 3-5 days. Ensure they have ad libitum access to food and water.

-

Record baseline food intake and meal patterns for 24-48 hours before the experiment.

-

On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle or different doses of OEA).

-

Administer OEA or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Immediately return the animals to their cages and begin monitoring food intake and meal parameters (meal size, meal duration, inter-meal interval) using the automated system.

-

Continue monitoring for a predetermined period (e.g., 2, 4, 8, 24 hours).

-

Analyze the data to compare the cumulative food intake and meal pattern parameters between the OEA-treated and vehicle-treated groups.

Formalin Test for Analgesia

This protocol describes the formalin test, a model of inflammatory pain, to evaluate the analgesic properties of OEA.

Materials:

-

Adult male rats or mice

-

Observation chambers with a clear floor

-

Formalin solution (e.g., 2.5% in saline)

-

This compound (OEA)

-

Vehicle solution

-

Syringes and needles

Procedure:

-

Acclimate the animals to the observation chambers for at least 30 minutes before the test.

-

Administer OEA or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes).

-

Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber and start a timer.

-

Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

Analyze the data by comparing the duration of nociceptive behaviors in the OEA-treated group to the vehicle-treated group for both phases.

Quantification of OEA in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of OEA from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue samples

-

Internal standard (e.g., d4-OEA)

-

Homogenizer

-

Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

-

LC-MS/MS system with a C18 column

Procedure:

-

Weigh the frozen brain tissue sample.

-

Add a known amount of the internal standard to the tissue.

-

Homogenize the tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet the proteins and cellular debris.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the reconstitution solvent.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate OEA from other lipids using a C18 reverse-phase column with a suitable mobile phase gradient.

-

Detect and quantify OEA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Construct a standard curve using known concentrations of OEA and the internal standard to calculate the concentration of OEA in the brain tissue sample.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of OEA.

Conclusion

This compound is a multifaceted signaling molecule with significant potential in neuroscience research and therapeutic development. Its well-defined mechanism of action through PPAR-α, coupled with its influence on appetite, pain, and inflammation, makes it a compelling target for further investigation. This technical guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of OEA's therapeutic promise.

References

The Role of Oleoyl Ethyl Amide in Pain and Anxiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl ethyl amide (OEA) is an endogenous N-acylethanolamine that has garnered significant attention for its potential therapeutic applications in managing pain and anxiety. Structurally similar to the endocannabinoid anandamide, OEA exerts its effects through a multi-target mechanism, primarily by inhibiting the fatty acid amide hydrolase (FAAH) enzyme. This inhibition leads to an elevation of endogenous cannabinoid levels, which in turn modulates various signaling pathways implicated in nociception and emotional regulation. Furthermore, OEA directly interacts with peroxisome proliferator-activated receptor-alpha (PPAR-α) and the transient receptor potential vanilloid type 1 (TRPV1) channel, contributing to its analgesic and anxiolytic-like properties. This technical guide provides an in-depth overview of the mechanisms of action of OEA, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction

Pain and anxiety disorders represent significant unmet medical needs, driving the search for novel therapeutic agents with improved efficacy and safety profiles. This compound (OEA), a naturally occurring lipid mediator, has emerged as a promising candidate due to its multifaceted pharmacological actions. As a potent inhibitor of fatty acid amide hydrolase (FAAH), OEA indirectly modulates the endocannabinoid system by increasing the bioavailability of anandamide and other N-acylethanolamines.[1][2] This guide delves into the intricate molecular mechanisms through which OEA influences pain and anxiety, providing a comprehensive resource for researchers and drug development professionals in the field.

Mechanisms of Action

OEA's therapeutic potential stems from its ability to interact with multiple molecular targets involved in pain and anxiety pathways.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The primary mechanism of action for OEA is the potent and selective inhibition of FAAH, the principal enzyme responsible for the degradation of anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, OEA effectively increases the synaptic and tissue concentrations of these endogenous signaling lipids.[3] Elevated anandamide levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in attenuating pain perception and anxiety-like behaviors.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation

OEA is also a direct agonist of PPAR-α, a nuclear receptor that functions as a transcription factor. Activation of PPAR-α has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). This mechanism is particularly relevant to OEA's analgesic effects in inflammatory pain states.

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation

OEA can modulate the activity of the TRPV1 channel, a key player in nociceptive signaling. While some studies suggest OEA can directly activate TRPV1, particularly after sensitization by protein kinase C (PKC), others indicate a more complex interaction. This modulation of TRPV1 activity contributes to OEA's effects on pain perception, especially in the context of thermal and inflammatory pain.

Quantitative Data on the Effects of Oleoyl Amides in Pain and Anxiety Models

The following tables summarize quantitative data from preclinical studies investigating the effects of oleoyl amides (OEA and the closely related oleamide) on pain and anxiety-related behaviors in rodents.

| Pain Model | Species | Compound | Dose/Concentration | Effect | Reference |

| Tail-flick test | Rat | Oleamide | 10 - 200 mg/kg (i.p.) | Increased latency (analgesia), ED50 = 66 mg/kg | |

| Hot-plate assay | Rat | Oleamide | 75 mg/kg (i.p.) | Significantly increased latency by 170% | |

| Bladder overactivity | Rat | OEA | 0.3 mg/kg (s.c., daily for 2 weeks) | Increased micturition intervals and volumes, increased bladder capacity |

| Anxiety Model | Species | Compound | Dose/Concentration | Effect | Reference |

| Social interaction test | Rat | Oleamide | 5 mg/kg (i.p.) | Significant anxiolytic effects | |

| Elevated plus-maze | Rat | Oleamide | 5 mg/kg (i.p.) | Increased number of entries and time spent in open arms |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of OEA's effects on pain and anxiety are provided below.

Carrageenan-Induced Paw Edema in Rats (Inflammatory Pain Model)

-

Animals: Male Sprague-Dawley rats (150-200 g) are used.

-

Acclimation: Animals are acclimated to the testing environment for at least 1 hour before the experiment.

-

Baseline Measurement: The baseline paw volume of the right hind paw is measured using a plethysmometer.

-

Compound Administration: OEA or vehicle is administered intraperitoneally (i.p.) at the desired doses.

-

Induction of Inflammation: Thirty minutes after compound administration, 100 µL of 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Chronic Constriction Injury in Mice (Neuropathic Pain Model)

-

Animals: Adult male C57BL/6 mice are used.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.

-

Surgical Procedure: The right sciatic nerve is exposed at the level of the mid-thigh. Three loose ligatures of 4-0 chromic gut or silk are tied around the nerve with about 1 mm spacing between them. The muscle and skin are then closed in layers.

-

Post-operative Care: Animals are allowed to recover and are monitored for any signs of distress.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is assessed using a plantar test apparatus, typically starting 7 days post-surgery and continuing for several weeks.

-

Compound Administration: OEA or vehicle is administered (e.g., i.p. or orally) before each behavioral testing session.

-

Data Analysis: The paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia are recorded and compared between treatment groups.

Elevated Plus-Maze Test in Mice (Anxiety Model)

-

Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.

-

Animals: Adult male mice are used.

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

-

Compound Administration: OEA or vehicle is administered at the desired doses and route, typically 30 minutes before the test.

-

Test Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes using a video camera.

-

Parameters Measured: The number of entries into the open and closed arms, and the time spent in each arm are recorded.

-

Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.

Open-Field Test in Mice (Anxiety and Locomotor Activity Model)

-

Apparatus: The open-field is a square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

Animals: Adult male mice are used.

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Compound Administration: OEA or vehicle is administered at the specified doses and route before placing the mouse in the arena.

-

Test Procedure: Each mouse is placed in the center of the open field, and its activity is recorded for a set period (e.g., 5-10 minutes).

-

Parameters Measured: The time spent in the center zone, the number of entries into the center zone, and the total distance traveled are recorded using automated tracking software.

-

Data Analysis: A decrease in the time spent in the center zone is indicative of anxiety-like behavior (thigmotaxis). The total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the actions of OEA.

References

The Therapeutic Potential of Oleoyl Ethyl Amide in Bladder Dysfunction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overactive bladder (OAB) and other forms of bladder dysfunction present significant challenges to patient quality of life and are often undertreated. The endocannabinoid system has emerged as a promising therapeutic target for lower urinary tract symptoms. Oleoyl ethyl amide (OEA), a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids, has demonstrated significant potential in preclinical models of bladder overactivity. This technical guide provides an in-depth analysis of the mechanism of action of OEA and its effects on bladder function, with a focus on key preclinical findings. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and development in this area.

Introduction: The Role of the Endocannabinoid System in Bladder Function

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes that synthesize and degrade them, plays a crucial role in regulating various physiological processes, including pain, inflammation, and smooth muscle contractility. In the urinary bladder, cannabinoid receptors are expressed in the urothelium, detrusor smooth muscle, and afferent nerves. The activation of these receptors has been shown to modulate bladder sensation and contractility, suggesting that targeting the endocannabinoid system could be a viable strategy for treating bladder dysfunction.

This compound: A Fatty Acid Amide Hydrolase (FAAH) Inhibitor

This compound (OEA) is a naturally occurring lipid mediator that acts as a potent inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the key enzyme responsible for the breakdown of anandamide and other fatty acid amides. By inhibiting FAAH, OEA effectively increases the local concentrations of these endocannabinoids, thereby enhancing their signaling through CB1 and CB2 receptors. This indirect modulation of the endocannabinoid system offers a more targeted therapeutic approach compared to direct cannabinoid receptor agonists, potentially minimizing off-target effects.

Preclinical Evidence: OEA's Efficacy in a Rat Model of Bladder Overactivity

A seminal study by Gandaglia and colleagues investigated the effects of chronic OEA administration on bladder function in female Sprague-Dawley rats.[2][3][4] The findings from this study provide compelling evidence for the therapeutic potential of OEA in bladder dysfunction.

Effects on Urodynamic Parameters

Chronic subcutaneous administration of OEA (0.3 mg/kg daily for two weeks) resulted in significant improvements in urodynamic parameters, both at baseline and following provocation with prostaglandin E2 (PGE2), a known bladder irritant that induces overactivity.

Table 1: Effect of Chronic OEA Treatment on Baseline Urodynamic Parameters in Rats

| Parameter | Control Group | OEA-Treated Group | P-value |

| Micturition Interval (min) | 4.3 ± 0.3 | 6.8 ± 0.2 | < 0.01 |

| Micturition Volume (ml) | 0.6 ± 0.05 | 1.1 ± 0.03 | < 0.01 |

| Bladder Capacity (ml) | 0.7 ± 0.05 | 1.1 ± 0.03 | < 0.01 |

| Threshold Pressure (cmH₂O) | 16 ± 0.5 | 21 ± 0.3 | < 0.05 |

| Flow Pressure (cmH₂O) | 26 ± 0.6 | 36 ± 0.6 | < 0.05 |

Table 2: Effect of Chronic OEA Treatment on Urodynamic Parameters after Intravesical PGE₂ Instillation

| Parameter | Control Group | OEA-Treated Group | P-value |

| Micturition Interval (min) | 2.9 ± 0.2 | 5.3 ± 0.1 | < 0.01 |

| Micturition Volume (ml) | 0.4 ± 0.03 | 0.9 ± 0.03 | < 0.01 |

| Bladder Capacity (ml) | 0.5 ± 0.02 | 0.9 ± 0.03 | < 0.01 |

| Residual Volume (ml) | 0.06 ± 0.007 | 0.03 ± 0.003 | < 0.05 |

Effects on Detrusor Contractility

In vitro organ bath studies revealed that detrusor muscle strips from OEA-treated rats exhibited increased contractile responses to the cholinergic agonist carbachol at lower concentrations (10⁻¹⁰ to 10⁻⁷ M), although the maximum contraction (Emax) was not significantly different from controls. This suggests that chronic FAAH inhibition may sensitize the detrusor muscle to contractile stimuli.

Signaling Pathway of this compound in the Bladder

The therapeutic effects of OEA in the bladder are believed to be mediated through the potentiation of endocannabinoid signaling. The proposed pathway involves the following steps:

Caption: Proposed signaling pathway of this compound in the bladder.

Experimental Methodologies

The following protocols are based on the methods described by Gandaglia et al.

Animal Model and Drug Administration

-

Species: Female Sprague-Dawley rats.

-

Treatment: Daily subcutaneous injections of this compound (0.3 mg/kg) or vehicle for two weeks.

Cystometry in Anesthetized Rats

-

Rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).

-

A catheter is inserted into the bladder through the urethra for saline infusion and pressure measurement.

-

Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min).

-

Intravesical pressure is continuously recorded.

-

Urodynamic parameters such as micturition interval, micturition volume, bladder capacity, threshold pressure, and flow pressure are measured.

-

To induce bladder overactivity, prostaglandin E₂ is instilled intravesically.

Organ Bath Studies for Detrusor Contractility

-

Bladders are harvested and longitudinal detrusor muscle strips are prepared.

-

The muscle strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

The strips are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to a contractile agent (e.g., carbachol) are generated to assess detrusor contractility.

Western Blot Analysis

-

Bladder tissue is homogenized and protein extracts are prepared.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FAAH, CB1, CB2, p-MAPK, total MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

Experimental Workflow

Caption: Overall experimental workflow for investigating OEA's effect on bladder dysfunction.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, through its inhibition of FAAH, effectively counteracts bladder overactivity. The significant improvements in urodynamic parameters in a validated animal model highlight the therapeutic potential of this compound for the treatment of overactive bladder and other forms of bladder dysfunction. The mechanism of action, involving the potentiation of the endogenous cannabinoid system and activation of the MAPK signaling pathway, provides a solid rationale for its further development.

Future research should focus on elucidating the downstream targets of the MAPK pathway in the bladder and conducting further preclinical studies to assess the long-term safety and efficacy of OEA. Ultimately, well-controlled clinical trials in patients with overactive bladder are warranted to translate these promising preclinical findings into a novel therapeutic option for this prevalent and debilitating condition.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Oleoyl Ethyl Amide (OEA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleoyl ethyl amide (OEA) is a naturally occurring, biologically active lipid mediator that is structurally related to the endocannabinoid anandamide.[1] It is synthesized in the small intestine from oleic acid, a common dietary fatty acid.[2] OEA plays a significant role in various physiological processes, including the regulation of appetite, body weight, and lipid metabolism, making it a molecule of interest in the study and development of therapeutics for metabolic disorders.[3] Accurate and sensitive analytical methods are crucial for quantifying OEA in various biological matrices to understand its physiological functions and pharmacological effects. This document provides detailed protocols for the detection and quantification of OEA, primarily focusing on the widely used and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.

Analytical Methodologies

The quantification of OEA in biological samples is challenging due to its low endogenous concentrations, typically in the nanomolar range.[4][5] While Gas Chromatography (GC) can be used, it often requires a derivatization step to prevent thermal degradation of the OEA molecule during analysis. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity, sensitivity, and ability to quantify low-abundance lipids without the need for derivatization.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate OEA quantification and depends on the biological matrix. The goal is to efficiently extract OEA while removing interfering substances like proteins and other lipids.

a) Protein Precipitation (for Plasma/Serum)

This is a rapid method for removing proteins from plasma or serum samples.

-

Protocol:

-

To 200 µL of plasma, add 800 µL of ice-cold acetonitrile.

-

Spike the sample with an appropriate deuterated internal standard (e.g., d2-OEA) to correct for matrix effects and extraction variability.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

b) Liquid-Liquid Extraction (LLE) (for Plasma/Serum)

LLE is used to separate OEA from the aqueous phase into an organic solvent based on its lipophilic nature.

-

Protocol:

-

To 400 µL of plasma, add 1 mL of a 1:1 (v/v) mixture of ethyl acetate and cyclohexane.

-

Add an appropriate internal standard.

-

Vortex the mixture vigorously for 10 minutes.

-

Centrifuge at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

c) Solid-Phase Extraction (SPE) (for Plasma)

SPE provides a more thorough cleanup by utilizing a solid sorbent to retain OEA while interfering compounds are washed away.

-

Protocol:

-

Condition a C8 SPE column by washing with 1 mL of methanol followed by 1 mL of water.

-

Dilute 1 mL of plasma with 4 mL of acetonitrile containing an internal standard and 100 µM PMSF (to inhibit enzymatic degradation).

-

Centrifuge the mixture at 3,000 x g for 5 minutes.

-

Decant the supernatant and add it to 15 mL of water containing 0.133% trifluoroacetic acid (TFA).

-

Load the entire sample onto the conditioned C8 SPE column.

-

Wash the column with 2 mL of 20% acetonitrile/80% water/0.1% TFA to remove polar impurities.

-

Elute OEA from the column with 2 mL of 80% acetonitrile/20% water/0.1% TFA.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following is a general protocol for the analysis of OEA using a UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient would start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for OEA and its internal standard.

-

OEA Transition: m/z 326.3 → m/z 62.1 (This transition corresponds to the protonated molecule and a characteristic fragment ion).

-

d2-OEA (Internal Standard) Transition: m/z 328.3 → m/z 62.1

-

-

Typical MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 125°C

-

Desolvation Temperature: 320°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 720 L/h

-

-

Data Presentation

The following table summarizes the concentrations of OEA found in various edible vegetable oils, as determined by LC-MS.

| Vegetable Oil | This compound (OEA) Concentration (µg/mL) |

| Sesame Oil | 1.83 ± 0.11 |

| Peanut Oil | 1.34 ± 0.12 |

| Soybean Oil (non-decolorized) | 5.23 ± 0.23 |

| Soybean Oil (decolorized) | 4.89 ± 0.19 |

| Blended Oil | 1.15 ± 0.08 |

| Sunflower Oil | 0.21 ± 0.01 |

| Rice Oil | 0.11 ± 0.01 |

| Linseed Oil | 0.09 ± 0.01 |

| Olive Oil | 0.07 ± 0.00 |

| Corn Oil | 0.03 ± 0.00 |

| Canola Oil | 0.02 ± 0.00 |

Mandatory Visualizations

Experimental Workflow for OEA Quantification

Caption: Experimental workflow for the quantification of this compound (OEA).

OEA Signaling Pathway

Caption: Simplified signaling pathway of this compound (OEA).

References

- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Oleoyl Ethyl Amide in Human Plasma by Liquid Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl ethyl amide (OEA) is an endogenous fatty acid amide that acts as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of several bioactive lipid signaling molecules, including the endocannabinoid anandamide. By inhibiting FAAH, OEA can modulate endocannabinoid signaling, leading to analgesic and anxiolytic effects.[2] Its potential therapeutic applications in pain, anxiety, and bladder overactivity make it a significant target for pharmacological research and drug development.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is essential for pharmacokinetic studies, biomarker discovery, and clinical trial monitoring.

Signaling Pathway of this compound

OEA exerts its biological effects primarily by inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide (AEA) and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other cellular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oleoylethanolamide (OEA) Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous acylethanolamide that acts as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α)[1][2][3]. It is a naturally occurring lipid mediator involved in the regulation of feeding, body weight, and lipid metabolism[3][4]. Due to its physiological roles, OEA is a molecule of significant interest in research fields such as obesity, metabolic disorders, and inflammation. Proper preparation of OEA solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of OEA solutions for both in vitro and in vivo studies.

Data Presentation: Chemical and Physical Properties of OEA

A summary of the key chemical and physical properties of Oleoylethanolamide is presented in the table below for easy reference.

| Property | Value | References |

| CAS Number | 111-58-0 | |

| Molecular Formula | C20H39NO2 | |

| Molecular Weight | 325.53 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 59-60 °C (138–140 °F; 332–333 K) | |

| Purity | ≥98% | |

| Storage | Store at -20°C | |

| Stability | ≥4 years at -20°C | |

| Solubility | ||

| Ethanol | >100 mg/mL | |

| DMSO | >100 mg/mL | |

| Dimethyl formamide (DMF) | >100 mg/mL | |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble (<100 µg/mL) |

Experimental Protocols

Protocol 1: Preparation of OEA Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of OEA in an organic solvent, suitable for subsequent dilution in cell culture media.

Materials:

-

Oleoylethanolamide (OEA) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing OEA: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of OEA powder.

-

Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to the OEA powder to achieve the desired stock concentration (e.g., 100 mM). OEA is readily soluble in these organic solvents at concentrations of at least 100 mg/mL.

-

Dissolution: Vortex the solution vigorously until the OEA is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution.

-

Sterilization (Optional): If the solvent used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the organic solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions stored at -20°C should be used within one month, while storage at -80°C allows for use up to six months.

Application in Cell Culture: For treating cells, the OEA stock solution should be diluted directly into the cell culture medium to the final desired concentration. For example, to treat cells with 10 µM OEA, a 100 mM stock solution would be diluted 1:10,000 in the culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (culture medium with the same concentration of the organic solvent) should always be included in the experiments.

Protocol 2: Preparation of OEA Solution for In Vivo Administration

This protocol details the preparation of an OEA formulation suitable for intraperitoneal (i.p.) injection in animal models. Due to OEA's poor aqueous solubility, a vehicle containing co-solvents and surfactants is typically required.

Materials:

-

Oleoylethanolamide (OEA) powder

-

Saline (0.9% NaCl), sterile

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile conical tubes

-

Vortex mixer

-

Water bath or incubator

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle for in vivo administration of OEA consists of saline, PEG400, and Tween 80. One reported formulation is a mixture of saline, PEG400, and Tween 80 in a 90:5:5 (v/v/v) ratio. Another study dissolved OEA in saline supplemented with 5% PEG400 and 5% Tween-80.

-

Weighing OEA: Accurately weigh the required amount of OEA powder to achieve the desired final concentration for injection (e.g., 5 mg/kg or 10 mg/kg).

-

Dissolution:

-

First, dissolve the OEA powder in the PEG400 and Tween 80 mixture. Vortex thoroughly.

-

Gradually add the saline to the OEA/PEG400/Tween 80 mixture while continuously vortexing to ensure a stable emulsion or suspension.

-

Gently warm the solution to 37°C in a water bath or incubator to aid in the dissolution and formation of a homogenous mixture.

-

-

Final Preparation: Ensure the final solution is homogenous before administration. The solution should be freshly prepared on each day of the experiment.

-

Administration: Administer the OEA solution to the animals via the desired route (e.g., intraperitoneal injection) at the calculated dosage. A vehicle control group receiving the same volume of the vehicle without OEA should be included in the study design.

Mandatory Visualizations

Experimental Workflow for OEA Solution Preparation

References

Application Notes and Protocols for In Vivo Administration of Oleoyl Ethyl Amide in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Oleoyl ethyl amide (OEA) in rats, summarizing its primary applications, detailing experimental protocols, and outlining its known mechanisms of action. OEA, a naturally occurring lipid mediator, is a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and an inhibitor of the fatty acid amide hydrolase (FAAH).[1][2] Its administration in rat models has been primarily investigated for its effects on satiety, body weight regulation, and bladder function.

Core Applications

-

Satiety and Weight Management: OEA has been shown to reduce food intake and body weight gain in rats.[3][4][5] This effect is primarily mediated through the activation of PPAR-α, which in turn regulates lipid metabolism and promotes a feeling of fullness.

-

Bladder Overactivity: Chronic administration of OEA has been demonstrated to counteract bladder overactivity in female rats by altering sensory urodynamic parameters. This suggests a potential therapeutic application in urinary incontinence and related disorders.

-

Analgesic and Anxiolytic Research: As an FAAH inhibitor, OEA can modulate the levels of endogenous cannabinoids, suggesting its potential use in studies related to pain and anxiety.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the in vivo effects of this compound and the closely related compound, ethyl oleate, in rats.

Table 1: Effects of this compound on Urodynamic Parameters in Female Rats

| Parameter | Vehicle Control | OEA (0.3 mg/kg, s.c.) | P-value |

| Micturition Intervals (s) | Lower | Higher | < 0.05 |

| Micturition Volumes (mL) | Lower | Higher | < 0.05 |

| Bladder Capacity (mL) | Lower | Higher | < 0.05 |

| Threshold Pressure (cmH₂O) | Lower | Higher | < 0.05 |

| Flow Pressure (cmH₂O) | Lower | Higher | < 0.05 |

Source: Data synthesized from studies on bladder overactivity.

Table 2: Effects of Ethyl Oleate (EO) Diet on Food Intake and Body Weight in Rats

| Parameter | Soybean Oil (SO) Diet | 12.5% Ethyl Oleate (EO) Diet | Outcome |

| Total Daily Caloric Intake | Higher | Significantly Reduced | P < 0.05 |

| Body Weight Gain | Higher | Significantly Reduced | P < 0.05 |

Source: Data from a 14-day voluntary consumption study.

Table 3: Plasma Levels of Acylethanolamides in Rats

| Analyte | Concentration (pmol/ml) |

| Oleoylethanolamide (OEA) | 9.2 ± 1.8 |